Methyl 5-(1-hydroxyethyl)picolinate
Description
Methyl 5-(1-hydroxyethyl)picolinate is a heterocyclic ester derivative characterized by a picolinate backbone substituted with a hydroxethyl group at the 5-position and a methyl ester at the 2-position. This compound belongs to the broader class of picolinic acid derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and material science.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5-(1-hydroxyethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-3-4-8(10-5-7)9(12)13-2/h3-6,11H,1-2H3 |
InChI Key |
VOAQPGSDZYDAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-hydroxyethyl)picolinate can be achieved through several synthetic routes. One common method involves the reaction of 5-(1-hydroxyethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-hydroxyethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Oxidation: 5-(1-carboxyethyl)pyridine-2-carboxylic acid.
Reduction: Methyl 5-(1-hydroxyethyl)piperidine-2-carboxylate.
Substitution: 5-(1-hydroxyethyl)pyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 5-(1-hydroxyethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(1-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5-(1-hydroxyethyl)picolinate can be contextualized against related picolinate derivatives, as outlined below:
Table 1: Key Structural and Functional Comparisons
Key Observations :
This may improve solubility but complicate stereoselective synthesis . Halogenated derivatives (e.g., 5-bromo analogs) exhibit higher reactivity in Suzuki-Miyaura couplings, whereas fluorinated derivatives (e.g., Methyl 3-fluoro-5-hydroxypicolinate) are prized for their metabolic stability in drug design .
Synthetic Challenges :
- The synthesis of this compound may require multi-step protocols involving hydroxylation of pre-functionalized picolinates (e.g., 5-vinyl or 5-acetyl intermediates), paralleling methods for Ethyl 5-(hydroxymethyl)picolinate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
